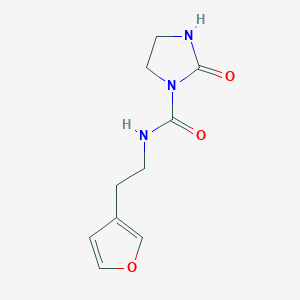

N-(2-(呋喃-3-基)乙基)-2-氧代咪唑烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, also known as FEIM, is a chemical compound that has been widely studied for its potential use in scientific research. FEIM is a cyclic imide that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

科学研究应用

合成和反应性

带有呋喃和咪唑烷环的化合物已通过各种方法合成,显示出化学反应的多功能性。例如,通过胺与羰基氯偶联然后用五硫化二磷和氧化处理合成呋喃衍生物,证明了这些化合物的反应性 (Aleksandrov 等人,2017 年)。另一个例子包括从氨基咪唑-4-甲酰胺开始创建抗肿瘤药物,展示了咪唑烷衍生物的潜在药用应用 (Wang 等人,1994 年)。

缓蚀

咪唑烷衍生物已被研究其缓蚀性能,表明带有咪唑烷环的化合物可能是保护酸性介质中金属的良好候选者。使用电化学技术评估了这些化合物作为缓蚀剂的有效性,表明它们在工业应用中的潜力 (Cruz 等人,2004 年)。

分子表征和生物活性

基于噻唑的酰胺的合成和分子表征,包括对其抗微生物活性的研究,突出了含有呋喃和甲酰胺基团的化合物的生物学相关性。通过各种光谱方法配以理论密度泛函理论 (DFT) 建模进行结构表征,已经深入了解了这些化合物的性质,表明它们在药理学和医学应用中的潜力 (Cakmak 等人,2022 年)。

抗菌和抗癌活性

对呋喃-甲酰胺衍生物的研究探索了它们的抗菌和抗癌活性,证明了这些化合物的治疗潜力。合成新的衍生物并评估它们对各种微生物和癌细胞系的活性已显示出可喜的结果,表明了开发新疗法的途径 (Sokmen 等人,2014 年; Zaki 等人,2018 年)。

生化分析

Biochemical Properties

N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The furan ring in its structure is known for its potential to form hydrogen bonds, which can enhance its interaction with biological targets. This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), as well as receptors like the gamma-aminobutyric acid (GABA) receptor and the kappa opioid receptor . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to its targets.

Cellular Effects

N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the GABA receptor can modulate neurotransmission, leading to potential anxiolytic and sedative effects . Additionally, its interaction with COX enzymes can result in anti-inflammatory effects by inhibiting the production of pro-inflammatory prostaglandins . These cellular effects highlight the compound’s potential therapeutic applications in treating conditions such as anxiety and inflammation.

Molecular Mechanism

The molecular mechanism of action of N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its binding interactions with various biomolecules. The compound can inhibit the activity of enzymes like MAO and COX by binding to their active sites, thereby preventing the conversion of substrates into products . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, contributing to its potential antidepressant effects. Additionally, the compound’s interaction with receptors like the GABA receptor can enhance inhibitory neurotransmission, further supporting its anxiolytic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its therapeutic effects without significant loss of potency, making it a promising candidate for further development .

Dosage Effects in Animal Models

The effects of N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to produce anxiolytic and anti-inflammatory effects without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion from the body. Additionally, the compound’s metabolism can influence metabolic flux and alter the levels of certain metabolites, further impacting its biological activity .

Transport and Distribution

The transport and distribution of N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within different tissues . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . Additionally, the compound’s localization can impact its activity and function, as its interactions with nuclear receptors and transcription factors can modulate gene expression and cellular responses .

属性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-9(13-5-4-12-10(13)15)11-3-1-8-2-6-16-7-8/h2,6-7H,1,3-5H2,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAKWLCMGYPRPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)

![4-Methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2574302.png)

![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2574311.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine](/img/structure/B2574313.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2574316.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2574318.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2574321.png)